4-Acryloylmorpholine (NAM, or ACMO) is a monofunctional acrylamide monomer valued for its ability to produce polymers with a unique combination of hydrophilicity, high thermal stability, and biocompatibility. The defining morpholine group imparts low viscosity and high water solubility to the monomer, facilitating its use as a reactive diluent in aqueous and organic systems. The resulting polymer, poly(4-acryloylmorpholine) or PNAM, is noted for its exceptionally high glass transition temperature (Tg) and favorable biocompatibility profile, making it a critical component in thermally demanding coatings, adhesives, and biomedical hydrogels.
Direct substitution of 4-Acryloylmorpholine with more common acrylamides like N,N-Dimethylacrylamide (DMAA) or N-isopropylacrylamide (NIPAM) frequently leads to performance failure. The bulky morpholine ring is directly responsible for the significantly higher glass transition temperature (Tg) of the resulting polymer, a critical attribute for applications requiring thermal and dimensional stability. Polymers based on DMAA or NIPAM exhibit much lower Tg values, rendering them unsuitable for high-temperature environments where PNAM remains rigid. Furthermore, the specific chemical structure of the morpholine group confers a distinct biocompatibility and hydrophilicity profile that is not replicated by the simpler alkyl substituents of DMAA and NIPAM, impacting performance in biomedical applications and hydrogel swelling behavior.
The homopolymer of 4-Acryloylmorpholine (PNAM) exhibits a glass transition temperature (Tg) of 145°C. This is substantially higher than the Tg reported for poly(N,N-dimethylacrylamide) (PDMAA), which typically ranges from 116°C to 121°C, and poly(N-isopropylacrylamide) (PNIPAM), with a reported Tg around 140°C that can vary significantly with tacticity.
| Evidence Dimension | Glass Transition Temperature (Tg) of Homopolymer |
| Target Compound Data | 145°C for Poly(4-Acryloylmorpholine) |
| Comparator Or Baseline | 116-121°C for Poly(N,N-dimethylacrylamide) (PDMAA); ~140°C for Poly(N-isopropylacrylamide) (PNIPAM) |
| Quantified Difference | 24-29°C higher than PDMAA |
| Conditions | As measured by Differential Scanning Calorimetry (DSC) on homopolymers. |
This higher Tg ensures that materials made with 4-Acryloylmorpholine maintain their structural integrity, hardness, and mechanical properties at elevated operating temperatures where DMAA- or NIPAM-based polymers would soften and fail.
4-Acryloylmorpholine and its polymer (PNAM) are widely cited for their excellent biocompatibility. Cytotoxicity assays have demonstrated the potential of PNAM-based materials for bio-applications. This contrasts with N-isopropylacrylamide (NIPAM), where the monomer is known to be toxic, and concerns can remain about residual monomer or polymer cytotoxicity depending on the cell type and exposure. For example, NIPAM monomer at 0.5 mg/mL is toxic to endothelial and epithelial cells. The low irritation potential of 4-Acryloylmorpholine (Primary Irritation Index, P.I.I. = 0.5) further supports its suitability for applications involving contact with biological systems.
| Evidence Dimension | Biocompatibility & Cytotoxicity |
| Target Compound Data | Demonstrated biocompatibility and low cytotoxicity; P.I.I. of 0.5. |
| Comparator Or Baseline | N-isopropylacrylamide (NIPAM) monomer is known to be toxic, with cytotoxicity observed at concentrations of 0.5 mg/mL. |
| Quantified Difference | Qualitatively higher biocompatibility and lower irritation profile compared to the NIPAM system. |
| Conditions | In vitro cytotoxicity assays (e.g., MTS, Live/Dead) on various mammalian cell lines; skin irritation index. |
For developing medical devices, drug delivery systems, or cell culture scaffolds, selecting a monomer with a proven record of low cytotoxicity and irritation is a critical procurement decision that minimizes regulatory and performance risks.
In UV curing processes, 4-Acryloylmorpholine demonstrates a faster curing speed compared to many common monofunctional monomers. Its reactivity can be comparable to that of multifunctional monomers, enabling more efficient and rapid polymerization in applications like UV-curable coatings, inks, and 3D printing resins. This high reactivity, combined with its low viscosity, facilitates rapid and complete curing, which is a significant advantage for high-throughput manufacturing processes.
| Evidence Dimension | UV Curing Speed |
| Target Compound Data | High reactivity, fast curing speed. |
| Comparator Or Baseline | Described as faster than ordinary monofunctional monomers. |
| Quantified Difference | Not quantitatively specified in available sources, but consistently highlighted as a key performance benefit. |
| Conditions | UV-initiated free radical polymerization in coating, ink, or adhesive formulations. |
A faster cure rate translates directly to increased production speed, lower energy consumption, and potentially improved final properties due to higher conversion, making it a cost-effective choice for industrial UV curing applications.
The morpholine group, containing an ether oxygen, imparts greater hydrophilicity to PNAM compared to analogues like poly(N,N-diethylacrylamide). This results in a greater amount of bound water in the polymer structure. In hydrogel formulations, increasing the content of 4-Acryloylmorpholine directly leads to a higher equilibrium swelling ratio. For example, in a PEG-DA crosslinked system, increasing the relative amount of NAM systematically increased the equilibrium swelling ratio from 35% to 50%. This tunable and high swelling capacity is a key performance differentiator for applications in drug delivery and as superabsorbents.
| Evidence Dimension | Hydrophilicity & Equilibrium Swelling Ratio |
| Target Compound Data | Higher hydrophilicity and tunable swelling (e.g., 35% to 50% in one study). |
| Comparator Or Baseline | More hydrophilic than poly(N,N-diethylacrylamide); swelling is directly proportional to NAM content. |
| Quantified Difference | A copolymer with NAM showed significantly more bound water than a comparator based on N,N-diethylacrylamide. |
| Conditions | Equilibrium swelling in water at 20°C for PEG-DA crosslinked hydrogels. |
For hydrogel design, the ability to precisely control water content by adjusting NAM concentration allows for tailored release kinetics, mechanical properties, and absorption capacity, a level of control not achievable with less hydrophilic monomers.
Where operating temperatures exceed 120°C, 4-Acryloylmorpholine is the indicated monomer. Its ability to form polymers with a glass transition temperature of 145°C ensures the resulting coating or adhesive maintains its hardness and adhesion, preventing the softening and performance loss seen in systems based on lower-Tg monomers like DMAA.
For medical applications where low cell toxicity is a primary requirement, 4-Acryloylmorpholine is a preferred choice over monomers with known cytotoxicity issues, such as NIPAM. Its demonstrated biocompatibility and high, tunable swelling capacity allow for the design of safe and effective hydrogel matrices for controlled release or as scaffolds for cell growth.
In manufacturing settings that prioritize throughput, the fast cure kinetics of 4-Acryloylmorpholine make it a key ingredient for high-speed photopolymerization. Its use as a reactive diluent enables the formulation of low-viscosity resins that cure quickly and completely, improving printing efficiency and the accuracy of the final parts.
Corrosive;Irritant;Health Hazard